2-Bromo-N-butyl-5-fluorobenzamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-bromo-N-butyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKWJFNGQIMVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640898 | |
| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-19-8 | |
| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-butyl-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo N Butyl 5 Fluorobenzamide
Retrosynthetic Analysis and Strategic Disconnections for 2-Bromo-N-butyl-5-fluorobenzamide
A retrosynthetic analysis of this compound logically deconstructs the molecule to reveal plausible starting materials. The most apparent disconnection is at the amide bond (C-N bond), which is a common and reliable transformation in organic synthesis. This primary disconnection yields two key synthons: an electrophilic 2-bromo-5-fluorobenzoyl derivative and a nucleophilic n-butylamine equivalent.
This leads to the identification of 2-bromo-5-fluorobenzoic acid as a crucial starting material. This precursor can be synthesized through methods such as the oxidation of 2-bromo-5-fluorobenzaldehyde or the direct bromination of 3-fluorobenzoic acid. The other essential component, n-butylamine, is a readily available commercial reagent.
The forward synthesis, therefore, hinges on the efficient coupling of 2-bromo-5-fluorobenzoic acid, or an activated form thereof, with n-butylamine. The subsequent sections will delve into the various strategies available to effect this transformation.
Amide Bond Formation Strategies for N-Butylbenzamide Moiety
The formation of the amide linkage in this compound from 2-bromo-5-fluorobenzoic acid and n-butylamine is a thermodynamically favorable but kinetically slow process. Direct condensation of the carboxylic acid and amine requires high temperatures and results in the formation of a stable carboxylate-ammonium salt, impeding the desired reaction. Consequently, the carboxylic acid must be "activated" to facilitate the nucleophilic attack by the amine. The following subsections detail the primary strategies for achieving this activation and subsequent amidation.
Carboxylic Acid Activation and Amine Coupling
This approach involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. This can be achieved through various activating agents or by converting the carboxylic acid into more reactive intermediates like acid halides or anhydrides.
A plethora of coupling reagents have been developed to facilitate amide bond formation under mild conditions. These reagents act by forming a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine.
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide and a urea (B33335) byproduct. To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine.
Phosphonium Reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidine analogue (PyBOP) are effective coupling reagents. They react with a carboxylate to form a benzotriazol-1-yl ester, a highly reactive species that readily undergoes nucleophilic acyl substitution with an amine. A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).
Uronium Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most efficient coupling reagents. They react with the carboxylic acid to form an active ester, which then reacts with the amine. HATU is particularly effective due to the neighboring group participation of the pyridine (B92270) nitrogen in the 7-azabenzotriazole moiety, which accelerates the amidation step.
Table 1: Comparison of Common Stoichiometric Activating Agents
| Activating Agent | Typical Additive | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Water-soluble urea | Byproducts are easily removed by aqueous workup. | Can be less effective for hindered substrates. |
| BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | - | HMPA (carcinogenic) | High coupling efficiency. | Forms a carcinogenic byproduct. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Hünig's base (DIPEA) | Tetramethylurea, HOAt | Very high coupling efficiency, fast reaction rates. | Higher cost, potential for side reactions with certain nucleophiles. |
A traditional and highly effective method for activating a carboxylic acid is its conversion to an acyl chloride. 2-Bromo-5-fluorobenzoic acid can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 2-bromo-5-fluorobenzoyl chloride. This acyl chloride is a highly electrophilic species that reacts readily with n-butylamine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct. This reaction, known as the Schotten-Baumann reaction, is generally high-yielding and proceeds under mild conditions.
A typical procedure involves the slow addition of the acyl chloride to a solution of the amine and the base in an inert solvent like dichloromethane at a controlled temperature, often 0 °C to room temperature. The high reactivity of acyl chlorides necessitates careful handling as they are sensitive to moisture.
The formation of a mixed anhydride (B1165640) is another strategy to activate the carboxylic acid. In this method, 2-bromo-5-fluorobenzoic acid is reacted with an acyl halide, such as pivaloyl chloride, or a chloroformate, like ethyl chloroformate, in the presence of a tertiary amine base. This generates a mixed anhydride intermediate. The two carbonyl groups of the mixed anhydride have different electrophilicities. In the case of a pivaloyl mixed anhydride, the sterically hindered carbonyl group is less susceptible to nucleophilic attack, directing the incoming amine to attack the desired carbonyl center of the 2-bromo-5-fluorobenzoyl moiety. This method offers a balance of reactivity and selectivity and is often used in peptide synthesis. The reaction byproducts are generally easy to remove.
Catalytic Amidation Processes
In recent years, the development of catalytic direct amidation methods has gained significant attention as a more atom-economical and environmentally benign alternative to stoichiometric activation. These methods aim to facilitate the direct condensation of a carboxylic acid and an amine by employing a catalyst to overcome the kinetic barrier.
Various catalytic systems have been explored for this transformation. Boric acid and its derivatives have been shown to catalyze the amidation of benzoic acids with amines. The mechanism is believed to involve the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. Other metal-based catalysts, including those based on titanium, zirconium, and iron, have also been developed. For instance, titanium(IV) chloride (TiCl₄) can mediate the direct amidation of carboxylic acids. These catalytic methods often require elevated temperatures to drive the reaction to completion and may necessitate the removal of water as it is formed. While still an evolving field, catalytic amidation holds promise for a more sustainable synthesis of amides like this compound.
Alternative Amide Synthesis Methodologies
Beyond mainstream catalytic approaches, other innovative methods for amide synthesis are being developed, focusing on sustainability and novel reactivity.
Reductive Transamidation: Transamidation is a process where the amino group of an amide is exchanged. Reductive transamidation extends this concept by using nitro compounds as the amine source. nsf.gov This strategy involves a two-step, one-pot mechanism where the nitroarene is first reduced to an intermediate like a nitrosoarene, which then participates in the transamidation. nsf.gov For example, manganese can act as both a reductant for the nitro group and an activating agent for a challenging tertiary amide substrate. nih.gov Another green approach uses tetrahydroxydiboron (B₂(OH)₄) to mediate a reductive transamidation between N-acyl benzotriazoles and organic nitro compounds in water. organic-chemistry.org This method avoids hazardous reagents and allows for the synthesis of N-deuterated amides when performed in D₂O. organic-chemistry.org
Electrochemical Approaches: Electrochemistry offers a green and sustainable alternative for amide synthesis, utilizing electrons as traceless reagents to avoid stoichiometric oxidants or reductants. researchgate.net Amide bonds can be formed through the chemoselective electrochemical oxidation of hemiaminal intermediates, which are formed in equilibrium from aldehydes and amines. acs.org This process can be performed efficiently in a continuous flow system using a gold-modified carbon felt anode. acs.org Another electrochemical method involves the direct N-acylation of carboxylic acids with amines in an aqueous medium, facilitated by tetrabutylammonium bromide (TBAB) electrocatalysis. rsc.org The electrochemical synthesis of amides is a growing field, with various strategies including anodic oxidation of iodide, nitrile hydration, and rearrangement reactions being explored. rsc.org
Regioselective Halogenation Strategies for the Aromatic Ring
The synthesis of this compound requires the precise installation of a bromine atom at the C2 position of the 5-fluoro-N-butylbenzamide core. This is achieved through electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents on the aromatic ring.
Electrophilic Aromatic Bromination at the 2-Position
The electrophilic aromatic bromination of a 3-fluoro-substituted aromatic ring is a key strategy for accessing the 2-bromo-5-fluoro substitution pattern. In a substrate like N-butyl-3-fluorobenzamide, both the fluorine atom and the N-butylamido group are ortho-, para-directing groups. The powerful activating and directing effect of the amide group, combined with the directing effect of the fluorine atom, strongly favors electrophilic attack at the C2 position, which is ortho to both substituents.
The general mechanism for electrophilic aromatic bromination involves two principal steps. First, the electrophile attacks the π-electron system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgfiveable.me This step is typically the rate-determining step. libretexts.org In the second, faster step, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. libretexts.orgfiveable.me
The choice of brominating reagent and reaction conditions is critical for achieving high yield and selectivity.
N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine, widely used in aromatic bromination. wikipedia.orgorganic-chemistry.org For deactivated aromatic compounds, bromination with NBS can be effectively carried out in a strong acid medium such as concentrated sulfuric acid. acs.org For activated systems, milder conditions are sufficient. commonorganicchemistry.com The use of NBS/silica gel has been reported as a good system for regioselective electrophilic aromatic brominations. nih.govresearchgate.net The reaction conditions, including the choice of solvent, can significantly influence the regioselectivity of the bromination. wikipedia.orgnih.gov
Table 4: Conditions for Aromatic Bromination using NBS
| System | Substrate Type | Conditions | Outcome | Reference |
|---|---|---|---|---|
| NBS / H₂SO₄ | Deactivated aromatics | Concentrated H₂SO₄, mild temperature | Good yields of monobrominated products | acs.org |
| NBS / DMF | Electron-rich aromatics | DMF solvent | High para-selectivity | wikipedia.org |
| NBS / Silica gel | Various aromatics | Carbon tetrachloride, room temp. | High regioselectivity | nih.gov |
Molecular Bromine (Br₂): Molecular bromine (Br₂) is the classic reagent for electrophilic aromatic bromination. khanacademy.org However, because aromatic rings are significantly stabilized by resonance, Br₂ itself is often not electrophilic enough to react at a practical rate. masterorganicchemistry.com Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is typically required. masterorganicchemistry.comlibretexts.org The catalyst functions by polarizing the Br-Br bond, generating a highly reactive electrophilic bromine species that can attack the aromatic ring. fiveable.mepressbooks.pub The reaction proceeds through the standard two-step electrophilic aromatic substitution mechanism, yielding the brominated aromatic compound, HBr, and the regenerated Lewis acid catalyst. fiveable.melibretexts.org The regioselectivity is governed by the directing effects of the substituents on the starting material.
Directing Group Effects and Positional Selectivity
The regiochemical outcome of electrophilic aromatic substitution is governed by the existing substituents on the benzene ring. These groups can be classified as activating or deactivating and as ortho, para-directing or meta-directing. In a precursor to this compound, such as N-butyl-5-fluorobenzamide, two key directing groups are present: the fluorine atom and the N-butylamido group (-CONHCH₂CH₂CH₂CH₃).
Fluorine Atom: Halogens, including fluorine, are deactivating yet ortho, para-directing. chemistrytalk.org Although fluorine is highly electronegative and withdraws electron density from the ring inductively (-I effect), it can also donate a lone pair of electrons through resonance (+M effect). csbsju.edu This resonance effect directs incoming electrophiles to the ortho and para positions. In nitration reactions, for instance, fluorobenzene yields primarily the para-substituted product. wikipedia.org
N-butylamido Group: The amide group is generally considered an ortho, para-director. libretexts.org The nitrogen atom can donate its lone pair into the aromatic ring, increasing electron density at the ortho and para positions, thereby activating them towards electrophilic attack. libretexts.org However, the carbonyl portion of the amide is electron-withdrawing, which can temper this activating effect. In the context of metal-catalyzed C-H functionalization, amide functionalities are frequently employed as effective ortho-directing groups. rsc.orgrsc.orgresearchgate.net
When considering the bromination of N-butyl-5-fluorobenzamide, the directing effects of both substituents must be analyzed. The fluorine is at the C-5 position, and the N-butylamido group is at the C-1 position.
The N-butylamido group directs an incoming electrophile (like Br⁺) to the C-2 (ortho) and C-4 (para) positions.
The fluorine atom directs to the C-2 (ortho) and C-4 (ortho) positions relative to itself (the C-6 position is para but is equivalent to C-2 due to symmetry if the amide were not present).
The target C-2 position is ortho to the powerful amide directing group and meta to the fluorine atom. The C-4 position is para to the amide and ortho to the fluorine. The C-6 position is ortho to the amide and also ortho to the fluorine. The formation of the 2-bromo isomer is strongly favored due to the directing influence of the amide group, which is a well-established strategy for achieving ortho-halogenation. rsc.org The confluence of these directing effects enhances the positional selectivity of the bromination reaction.
| Substituent Group | Classification | Directing Effect | Influence on Reactivity |
|---|---|---|---|
| -F (Fluoro) | Weakly Deactivating | Ortho, Para | Decreases overall reaction rate compared to benzene. chemistrytalk.org |
| -CONHR (Amido) | Activating (can be deactivating in some contexts) | Ortho, Para | Increases electron density at ortho and para positions. libretexts.org |
Aromatic Fluorination at the 5-Position
The introduction of fluorine into aromatic scaffolds is a critical step in medicinal chemistry as it can significantly alter a molecule's physicochemical properties. brynmawr.edu Achieving selective fluorination at a specific position requires robust methodologies and a clear understanding of the available reagents.
Electrophilic fluorination is a common strategy that utilizes reagents with a weakened nitrogen-fluorine (N-F) bond, rendering the fluorine atom electrophilic. wikipedia.org Several such reagents are commercially available and widely used.
N-Fluorobenzenesulfonimide (NFSI): A stable, easy-to-handle crystalline solid, NFSI is a versatile and effective reagent for the fluorination of a wide range of substrates, including electron-rich aromatic compounds. brynmawr.eduwikipedia.orgnih.gov
Selectfluor®: This is a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). It is a highly reactive and powerful electrophilic fluorinating agent, often considered more reactive than NFSI. wikipedia.orgstackexchange.com It is also bench-stable and relatively easy to handle. rsc.org
While the outline mentions N-Fluorosuccinimide (NFS), it is notably uncommon as a fluorinating agent. Unlike its chloro-, bromo-, and iodo-analogs (NCS, NBS, NIS), NFS is difficult to prepare and isolate. echemi.comstackexchange.com The high reactivity of elemental fluorine makes the traditional synthesis route (reaction with succinimide) problematic, often leading to violent reactions and incompatible with aqueous solvents. echemi.com Furthermore, the N-F bond in NFS is less polarized compared to reagents like NFSI and Selectfluor, where strong electron-withdrawing sulfonyl groups or a cationic nitrogen center enhance the electrophilicity of the fluorine atom. stackexchange.com
| Reagent | Acronym | Key Characteristics | Typical Applications |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Bench-stable, crystalline solid, versatile. nih.gov | Fluorination of arenes, indoles, and β-keto esters. brynmawr.edunih.gov |
| Selectfluor® | F-TEDA-BF₄ | Highly reactive, powerful, bench-stable. rsc.orgnih.gov | Fluorination of electron-rich aromatics, enol ethers, and carbanions. nih.gov |
| N-Fluorosuccinimide | NFS | Rarely used, difficult to synthesize, less reactive N-F bond. echemi.comstackexchange.com | Not a standard laboratory reagent for fluorination. |
Achieving fluorination at the 5-position of an N-butylbenzamide scaffold requires a synthetic strategy that directs the electrophile to this specific site. A plausible approach involves starting with a precursor where the directing groups favor substitution at the desired carbon. For example, one could start with N-butyl-3-bromobenzamide. In this case, the bromine atom (meta-director) and the amide group (ortho, para-director) would both direct an incoming electrophile to the C-5 position. Subsequent removal of the bromine could yield the 5-fluoro product, although this is a circuitous route.
A more direct method would involve the fluorination of a suitably substituted aniline derivative followed by elaboration to the final benzamide (B126). For example, the fluorination of 3-bromoaniline could be followed by a series of steps to introduce the N-butylcarboxamide group at the 1-position and a bromine at the 2-position. The success of such strategies is highly dependent on the interplay of directing groups at each step.
Sequential Halogenation and Orthogonality of Halogenation Events
The synthesis of a dihalogenated compound like this compound inherently involves a sequence of halogenation reactions. The order of these reactions (bromination then fluorination, or vice versa) is critical and depends on the directing effects of the halogens and other functional groups. The concept of "orthogonality" in this context refers to the ability to perform distinct halogenation reactions on the same molecule without interference, allowing for precise, site-selective introduction of different halogens.
A challenge in sequential halogenation is that the introduction of the first halogen alters the reactivity and directing effects for the second halogenation. For example, brominating N-butyl-5-fluorobenzamide leverages the directing effects of the amide and fluoro groups. Conversely, fluorinating N-butyl-2-bromobenzamide would be guided by the amide and the newly introduced bromo group.
Recent advances have explored using functional groups that offer orthogonal reactivity. For instance, aryl germanes have been shown to be stable under harsh fluorination conditions but are highly reactive towards electrophilic bromination and iodination. This allows for a selective fluorination to be performed in the presence of the germane group, which can then be selectively converted to a C-Br bond in a subsequent step, providing complete positional control over the two distinct halogenation events.
Integrated Synthetic Pathways Towards this compound
A practical and linear synthetic pathway to this compound can be designed starting from commercially available or readily synthesized precursors. A highly feasible route begins with 2-bromo-5-fluorobenzoic acid. guidechem.com
This key intermediate can be synthesized via the direct bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS). guidechem.com The fluorine atom at C-2 and the carboxylic acid at C-1 both direct the incoming bromine electrophile to the C-5 position (para to the fluorine and meta to the carboxylic acid), resulting in high regioselectivity.
The synthetic sequence from 2-bromo-5-fluorobenzoic acid to the target compound involves two standard transformations:
Formation of the Acyl Chloride: The carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by reacting 2-bromo-5-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds readily, often with gentle heating, to yield 2-bromo-5-fluorobenzoyl chloride.
Amidation: The final step is the reaction of the acyl chloride with n-butylamine. This nucleophilic acyl substitution reaction forms the desired amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.
This multi-step sequence is efficient and relies on well-established, high-yielding reactions, providing a reliable pathway to this compound.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Fluorobenzoic acid | N-Bromosuccinimide (NBS), solvent (e.g., CH₂Cl₂) | 2-Bromo-5-fluorobenzoic acid |
| 2 | 2-Bromo-5-fluorobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride, heat | 2-Bromo-5-fluorobenzoyl chloride |
| 3 | 2-Bromo-5-fluorobenzoyl chloride | n-Butylamine (CH₃(CH₂)₃NH₂), Triethylamine, solvent (e.g., CH₂Cl₂) | This compound |
Convergent Synthetic Strategies
In the context of this compound, a convergent approach would typically involve the separate preparation of an activated form of 2-bromo-5-fluorobenzoic acid and n-butylamine, followed by their coupling.
Synthesis of 2-bromo-5-fluorobenzoyl chloride:
A common method for activating the carboxylic acid is its conversion to an acyl chloride. 2-bromo-5-fluorobenzoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 2-bromo-5-fluorobenzoyl chloride. The use of a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF), can facilitate this transformation. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.
Coupling Reaction:
The separately prepared 2-bromo-5-fluorobenzoyl chloride is then reacted with n-butylamine to form the final amide bond. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. A base, such as triethylamine (Et₃N) or pyridine, is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. The reaction is typically carried out at reduced temperatures to control its exothermicity.
Table 1: Proposed Convergent Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-bromo-5-fluorobenzoic acid | Thionyl chloride (SOCl₂), cat. DMF, reflux | 2-bromo-5-fluorobenzoyl chloride |
| 2 | 2-bromo-5-fluorobenzoyl chloride, n-butylamine | Triethylamine (Et₃N), Dichloromethane (DCM), 0 °C to rt | This compound |
One-Pot and Cascade Reactions in Benzamide Synthesis
One-pot reactions and cascade (or tandem) reactions are highly efficient synthetic strategies that reduce the number of separate reaction and purification steps, thereby saving time, reagents, and minimizing waste.
A plausible one-pot synthesis of this compound would start from 2-bromo-5-fluorobenzoic acid. In this approach, the carboxylic acid is activated in situ using a coupling agent, followed by the immediate addition of n-butylamine to form the amide. This avoids the isolation of the often-sensitive activated intermediate, such as the acyl chloride.
Commonly used coupling agents for this type of transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and suppress side reactions.
A hypothetical cascade reaction could be designed to form the 2-bromo-5-fluorobenzamide scaffold in a single, uninterrupted sequence from a simpler precursor, although this is less common for this specific target. For instance, a reaction sequence could potentially involve the in-situ generation of 2-bromo-5-fluorobenzoic acid from a precursor, followed by its immediate amidation.
Table 2: Proposed One-Pot Amidation of 2-bromo-5-fluorobenzoic acid
| Starting Material | Coupling Agent | Additive | Amine | Solvent | Product |
| 2-bromo-5-fluorobenzoic acid | EDC | HOBt | n-butylamine | Dichloromethane (DCM) | This compound |
| 2-bromo-5-fluorobenzoic acid | DCC | DMAP | n-butylamine | Tetrahydrofuran (THF) | This compound |
Microwave-Assisted Synthesis of Halogenated Benzamides
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods.
The direct amidation of carboxylic acids with amines is a reaction that can be significantly enhanced by microwave heating. In the context of synthesizing this compound, a mixture of 2-bromo-5-fluorobenzoic acid and n-butylamine can be subjected to microwave irradiation, often in the absence of a solvent or in a high-boiling polar solvent. This method aligns with the principles of green chemistry by reducing energy consumption and potentially eliminating the need for hazardous solvents.
The reaction can be performed with or without a catalyst. While some direct amidations under microwave conditions proceed without a catalyst at high temperatures, the addition of a catalyst can facilitate the reaction under milder conditions.
Table 3: Representative Conditions for Microwave-Assisted Amidation of Carboxylic Acids
| Carboxylic Acid | Amine | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |
| Benzoic Acid | Aniline | None | None | 150 | 10 | 92 |
| 4-Nitrobenzoic Acid | Benzylamine | None | None | 150 | 5 | 95 |
| Phthalic Acid | Aniline | None | None | 150 | 8 | 90 |
This table presents generalized data for the microwave-assisted synthesis of various benzamides to illustrate typical reaction parameters.
Advanced Spectroscopic Characterization Techniques for 2 Bromo N Butyl 5 Fluorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 2-Bromo-N-butyl-5-fluorobenzamide provides a detailed map of the proton environments within the molecule. The spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the substituted benzene (B151609) ring, and the aliphatic region, corresponding to the protons of the N-butyl group.
The aromatic region is expected to show three distinct signals for the three protons on the benzene ring. The substitution pattern (bromo at C2, fluoro at C5, and the amide group at C1) dictates the chemical shifts and coupling patterns. The proton at C6 will likely appear as a doublet of doublets, split by the adjacent proton at C4 and the fluorine atom at C5. The proton at C4 is expected to be a triplet of doublets, split by the two adjacent aromatic protons and the fluorine atom. The proton at C3 will likely be a doublet of doublets, split by the adjacent proton at C4 and the bromine atom.
The N-butyl group will exhibit four distinct signals. The methylene (B1212753) group attached directly to the nitrogen (N-CH₂) is expected to be a triplet, shifted downfield due to the electron-withdrawing effect of the amide group. The adjacent methylene group (-CH₂-) will appear as a multiplet, followed by another multiplet for the next methylene group, and finally, a triplet for the terminal methyl group (-CH₃) at the most upfield position. The integration of these signals will correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic H-3 | 7.60 - 7.80 | dd | J(H-3, H-4) ≈ 8.5, J(H-3, F-5) ≈ 4.5 |
| Aromatic H-4 | 7.10 - 7.30 | ddd | J(H-4, H-3) ≈ 8.5, J(H-4, H-6) ≈ 2.5, J(H-4, F-5) ≈ 8.5 |
| Aromatic H-6 | 7.40 - 7.60 | dd | J(H-6, H-4) ≈ 2.5, J(H-6, F-5) ≈ 8.0 |
| N-H | 6.00 - 6.50 | br s | - |
| N-CH₂- | 3.30 - 3.50 | t | J ≈ 7.0 |
| -CH₂-CH₂- | 1.50 - 1.70 | m | - |
| -CH₂-CH₃ | 1.30 - 1.50 | m | - |
Note: Predicted values are based on analogous structures and general spectroscopic principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-170 ppm.
The aromatic carbons will have chemical shifts determined by the substituents. The carbon bearing the bromine (C-2) and the carbon bearing the fluorine (C-5) will be directly influenced by the halogen's electronegativity and will also show coupling to the fluorine atom. The other aromatic carbons will also exhibit splitting due to coupling with the fluorine. The chemical shifts of the butyl chain carbons will be in the typical aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 166.0 - 168.0 |
| Aromatic C-1 | 135.0 - 137.0 |
| Aromatic C-2 (C-Br) | 115.0 - 117.0 (d, J(C-2, F-5) ≈ 25 Hz) |
| Aromatic C-3 | 132.0 - 134.0 (d, J(C-3, F-5) ≈ 8 Hz) |
| Aromatic C-4 | 118.0 - 120.0 (d, J(C-4, F-5) ≈ 24 Hz) |
| Aromatic C-5 (C-F) | 158.0 - 160.0 (d, J(C-5, F-5) ≈ 250 Hz) |
| Aromatic C-6 | 114.0 - 116.0 (d, J(C-6, F-5) ≈ 8 Hz) |
| N-CH₂- | 40.0 - 42.0 |
| -CH₂-CH₂- | 31.0 - 33.0 |
| -CH₂-CH₃ | 19.0 - 21.0 |
Note: Predicted values and C-F coupling constants are based on analogous structures and established substituent effects. Actual experimental values may vary.
¹⁹F NMR is a powerful technique for compounds containing fluorine. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-5 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will be split into a doublet of doublets of doublets (ddd) due to coupling with the adjacent aromatic protons at C-4 and C-6, and a smaller coupling to the proton at C-3.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the protons of the butyl chain (N-CH₂ with -CH₂-, -CH₂- with the next -CH₂-, and so on) and between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity across quaternary carbons (like C-1, C-2, and C-5) and the amide carbonyl group. For example, correlations between the N-CH₂ protons and the carbonyl carbon, as well as the aromatic C-1, would confirm the N-butyl amide structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationship between the N-butyl group and the aromatic ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.
Amide Group: A strong absorption band for the C=O (carbonyl) stretching vibration is expected in the IR spectrum, typically around 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp band in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1520-1550 cm⁻¹.
Aromatic Ring: The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-F and C-Br Bonds: The C-F stretching vibration typically results in a strong absorption in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.
Alkyl Chain: The C-H stretching vibrations of the butyl group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), and the C-H bending vibrations will be seen around 1375-1465 cm⁻¹.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1520 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
Note: Predicted values are based on characteristic group frequencies and data from similar compounds. Actual experimental values may vary.
Spectroscopic Signatures of Halogenation
The presence of bromine and fluorine atoms in the aromatic ring of this compound introduces distinct spectroscopic signatures. In vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, the C-Br and C-F stretching vibrations are expected to produce characteristic bands. The C-F stretching vibration typically appears in the region of 1250-1000 cm⁻¹, while the C-Br stretching vibration is found at lower wavenumbers, generally between 600 and 500 cm⁻¹.
In ¹³C NMR spectroscopy, the carbon atoms directly bonded to the halogen atoms will experience significant shifts in their resonance frequencies. The electronegative fluorine atom will cause a large downfield shift of the C-F carbon, and its signal will be split into a doublet due to ¹J(C-F) coupling. The carbon attached to the bromine atom (C-Br) will also be shifted, though the effect is less pronounced than that of fluorine. The substitution pattern on the benzene ring will also influence the chemical shifts of the other aromatic carbons.
Analysis of Intermolecular Hydrogen Bonding Effects on Vibrational Frequencies
The amide functionality in this compound allows for the formation of intermolecular hydrogen bonds, primarily between the N-H group of one molecule and the carbonyl oxygen (C=O) of another. nih.govmdpi.com This hydrogen bonding can significantly affect the vibrational frequencies of the involved functional groups. nih.govmdpi.com
In the solid state, where hydrogen bonding is most prominent, the N-H stretching vibration, typically observed around 3350-3180 cm⁻¹ for secondary amides, will be broadened and shifted to lower wavenumbers compared to the gas phase or in a non-polar solvent. Similarly, the C=O stretching vibration (Amide I band), usually found in the range of 1680-1630 cm⁻¹, will also shift to a lower frequency upon hydrogen bond formation. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding network within the crystal lattice. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 1: Predicted HRMS Data for this compound
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M+H]⁺ | 274.0244 | 276.0224 |
| [M+Na]⁺ | 296.0064 | 298.0043 |
Fragmentation Pattern Analysis and Structural Interpretation
In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound will undergo fragmentation, providing valuable structural information. wikipedia.orgmiamioh.edu Key fragmentation pathways for N-alkylbenzamides include α-cleavage and McLafferty rearrangement. libretexts.org
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Proposed Fragment) | Proposed Structure/Loss |
| 217/219 | [M - C₄H₉]⁺ (Loss of the butyl group) |
| 185/187 | [BrC₆H₃FCO]⁺ |
| 157 | [BrC₆H₃F]⁺ (Loss of CO) |
| 101 | [C₄H₉NH=CH₂]⁺ (from α-cleavage) |
| 57 | [C₄H₉]⁺ |
The fragmentation will likely be initiated by the cleavage of the N-butyl group. The aromatic portion of the molecule, being more stable, will likely give rise to prominent fragment ions.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions
Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion or a primary fragment ion and subjecting it to further fragmentation. For instance, selecting the [M+H]⁺ ion (m/z 274/276) and inducing collision-induced dissociation (CID) would likely result in the loss of the butyl group to form the daughter ion at m/z 218/220 ([BrC₆H₃FCONH₃]⁺). Further fragmentation of this ion could lead to the loss of ammonia (B1221849) to yield the acylium ion at m/z 201/203 ([BrC₆H₃FCO]⁺). This sequential fragmentation provides unambiguous structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. researchgate.netnih.gov The benzamide (B126) chromophore typically exhibits a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.
The presence of the bromo and fluoro substituents on the benzene ring will act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide.
Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π → π | ~240-260 | High |
| n → π | ~280-300 | Low |
The exact positions and intensities of these bands can be influenced by the solvent polarity. In polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift.
Electronic Absorption Characteristics of the Halogenated Benzamide Chromophore
The presence of bromine and fluorine atoms as substituents on the benzamide ring is expected to modulate the electronic absorption spectrum. Halogen substitution can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and can also affect the intensity of the absorption bands. researchgate.net This is due to the interplay of their inductive and resonance effects on the energy levels of the molecular orbitals.
Correlation of Electronic Transitions with Molecular Structure
The specific electronic transitions observed in the UV-Vis spectrum of this compound would be directly linked to its molecular structure. The π → π* transitions, usually of high intensity, originate from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding anti-bonding orbitals. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron from the oxygen or halogen atoms to a π* anti-bonding orbital.
The planarity of the benzamide system and the nature of the N-butyl substituent would also influence the electronic spectrum. Any steric hindrance that might twist the amide group out of the plane of the benzene ring could affect the conjugation and, consequently, the energy and probability of the electronic transitions.
Without experimental data, a hypothetical table of electronic transitions could be constructed based on known values for similar compounds.
Hypothetical Electronic Absorption Data
| Transition Type | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π → π* | ~230 - 250 | High |
| π → π* | ~270 - 290 | Moderate |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformation, and the packing of this compound molecules in the solid state.
Determination of Solid-State Molecular Geometry and Conformation
An X-ray diffraction study would reveal the exact spatial coordinates of each atom in the molecule. This allows for the determination of the conformation of the flexible N-butyl chain and the dihedral angles between the phenyl ring and the amide plane. For instance, in related benzamide structures, intramolecular hydrogen bonds can influence the planarity of the molecule. nih.govnih.gov
Elucidation of Crystal Packing and Intermolecular Interactions
The analysis of the crystal structure would illuminate how the molecules of this compound are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., N-H···O between amide groups of adjacent molecules), halogen bonds (involving the bromine atom), and van der Waals forces. These interactions are crucial in dictating the physical properties of the solid, such as melting point and solubility. The presence of fluorine can also influence crystal packing, sometimes leading to more ordered structures. acs.org
Analysis of Bond Lengths and Angles in the Crystalline State
A key output of single-crystal X-ray diffraction is a precise measurement of all bond lengths and angles within the molecule. This data provides direct evidence of the bonding characteristics. For example, the C-N bond of the amide group is known to have partial double bond character, which would be reflected in its length. The lengths of the C-Br and C-F bonds, and the angles within the benzene ring, would also be determined with high precision.
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| C-Br Bond Length (Å) | Value |
| C-F Bond Length (Å) | Value |
| C=O Bond Length (Å) | Value |
| C-N Bond Length (Å) | Value |
Without access to published experimental research for this compound, the tables and detailed discussions remain illustrative of the scientific characterization that would be performed.
Computational and Theoretical Investigations of 2 Bromo N Butyl 5 Fluorobenzamide
Quantum Chemical Calculations
Quantum chemical calculations utilize the principles of quantum mechanics to model and predict the properties of molecules. These methods can be broadly divided into Density Functional Theory (DFT) and ab initio methods, both of which offer a detailed understanding of molecular systems.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a simpler three-dimensional quantity, to determine the energy and other properties of a molecule.
One of the primary applications of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 2-Bromo-N-butyl-5-fluorobenzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The flexibility of the N-butyl group introduces the possibility of multiple conformers—different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. A comprehensive conformational analysis would map out the potential energy surface of the molecule, identifying various low-energy conformers and the energy barriers between them. This creates a conformational energy landscape, which is crucial for understanding how the molecule's shape influences its interactions.
Illustrative Data Table for Optimized Geometric Parameters:
This table demonstrates how the results of a geometry optimization for this compound would be presented. The values are hypothetical.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.90 Å |
| C-F | 1.35 Å | |
| C=O | 1.23 Å | |
| N-H | 1.01 Å | |
| Bond Angle | C-C-Br | 120.5° |
| C-C-F | 118.9° | |
| O=C-N | 122.3° | |
| Dihedral Angle | C-C-N-C | 175.0° |
DFT calculations also provide a detailed picture of the electronic structure of a molecule. This includes understanding how electrons are distributed and the nature of the molecular orbitals.
Molecular Orbital Energies: The energies of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical indicators of a molecule's reactivity. These energies would be calculated to predict its electron-donating and electron-accepting capabilities.
Charge Distribution: The distribution of electrical charge within this compound would be analyzed, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals which atoms are electron-rich (negative partial charge) and which are electron-poor (positive partial charge), highlighting sites susceptible to electrophilic or nucleophilic attack.
Electrostatic Potentials: A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-deficient and attract nucleophiles. For this compound, the MEP would highlight the electronegative oxygen, fluorine, and bromine atoms as well as the amide proton.
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic properties for smaller molecules or serve as benchmarks for DFT results. An ab initio study of this compound would offer a very precise determination of its electronic energy and wave function, leading to highly reliable predictions of its electronic properties.
Density Functional Theory (DFT) Applications
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool that uses the properties of the HOMO and LUMO to explain and predict chemical reactivity.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A detailed analysis of the HOMO of this compound would involve:
Energy Level: The energy of the HOMO is directly related to the ionization potential of the molecule. A higher HOMO energy indicates that the molecule is more easily oxidized.
Spatial Distribution: Visualizing the spatial distribution of the HOMO would reveal which parts of the molecule are most involved in electron-donating interactions. In the case of this compound, the HOMO would likely have significant contributions from the phenyl ring and the lone pairs on the bromine, oxygen, and nitrogen atoms.
Illustrative Data Table for FMO Properties:
This table shows the kind of data that would be generated from an FMO analysis of this compound. The values are hypothetical.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Understanding the HOMO is fundamental to predicting how this compound would react with electrophiles and participate in charge-transfer processes.
Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Lowest Unoccupied Molecular Orbital (LUMO) is a key quantum chemical descriptor that indicates a molecule's ability to accept an electron. In the case of this compound, the LUMO is expected to be primarily localized over the benzamide (B126) ring, with significant contributions from the bromine and fluorine atoms. The electron-withdrawing nature of the halogen substituents and the carbonyl group lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack.
Computational studies on structurally similar nitro-substituted carbonothionylbenzamides have shown that the LUMO energy levels are significantly influenced by the position of substituents on the aromatic ring. tandfonline.com For this compound, the bromine at the ortho position and the fluorine at the meta position relative to the amide group are anticipated to delocalize the LUMO across the phenyl ring and the C=O bond. This distribution suggests that these sites are potential regions for electron acceptance in chemical reactions.
HOMO-LUMO Energy Gap and Chemical Reactivity Indices
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity and lower stability. For this compound, the presence of both electron-donating (N-butylamide) and electron-withdrawing (bromo and fluoro) groups influences this gap.
Based on analyses of related benzamide derivatives, a set of global reactivity descriptors can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.
| Reactivity Index | Formula | Predicted Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Indicates the energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Represents the energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Quantifies the resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Indicates the molecule's polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity to accept electrons. |
This table presents the theoretical framework for chemical reactivity indices. The actual values for this compound would require specific DFT calculations.
Studies on similar molecules suggest that the interplay of the substituents in this compound would result in a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity. tandfonline.com
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values, where red indicates regions of high electron density (nucleophilic) and blue indicates regions of low electron density (electrophilic).
For this compound, the MEP surface is expected to show the following features:
Nucleophilic Regions (Electron-Rich): The most negative potential (red) is anticipated to be localized on the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack. The nitrogen atom of the amide group and the fluorine atom will also exhibit negative potential, though to a lesser extent.
Electrophilic Regions (Electron-Poor): The most positive potential (blue) is expected to be found around the hydrogen atom of the amide group (N-H), making it a site for nucleophilic interaction. The carbon atom of the carbonyl group will also exhibit a significant positive potential.
Theoretical studies on substituted benzamides have confirmed that the carbonyl oxygen is typically the most basic site, and its electrostatic potential is a good indicator of the molecule's proton affinity. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology of a molecule, allowing for the characterization of chemical bonds and non-covalent interactions.
A QTAIM analysis of this compound would involve identifying the critical points in the electron density (ρ(r)). These critical points are locations where the gradient of the electron density is zero.
(3, -1) Bond Critical Points (BCPs): These points exist between each pair of bonded atoms (e.g., C-C, C-H, C-N, C=O, C-Br, C-F). The properties of the electron density at these BCPs, such as its value (ρ(rb)) and its Laplacian (∇²ρ(rb)), provide quantitative information about the nature of the chemical bond.
For the covalent bonds within the molecule, a high value of ρ(rb) and a negative Laplacian are expected.
The C-Br and C-F bonds will exhibit characteristics of polar covalent bonds.
Intramolecular Interactions: QTAIM analysis can also reveal weaker intramolecular interactions, such as hydrogen bonds. For instance, a bond path could potentially exist between the carbonyl oxygen and a hydrogen atom on the butyl group if the conformation allows for a close approach. Similarly, interactions involving the halogen atoms could be identified. Studies on halogenated benzene (B151609) derivatives have shown that halogen atoms can participate in various non-covalent interactions. mdpi.com
Characterization of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)
The structural and functional properties of this compound are dictated by a complex network of non-covalent interactions. Computational chemistry offers powerful tools to dissect and quantify these forces, which include both classical hydrogen bonds and the more nuanced halogen bonds.
A primary focus of such a study would be the analysis of intramolecular hydrogen bonds . In this compound, a potential intramolecular hydrogen bond could form between the amide hydrogen (N-H) and the bromine atom at the ortho position. Density Functional Theory (DFT) calculations would be used to optimize the molecule's geometry, and from this, the distance and angle of the potential N-H···Br bond can be determined. Further analysis using Natural Bond Orbital (NBO) theory would quantify the strength of this interaction by calculating the second-order perturbation energy, E(2), which indicates the stabilization energy arising from the delocalization of electron density from the lone pair of the bromine atom to the antibonding orbital of the N-H bond.
Intermolecular interactions are crucial for understanding the solid-state packing and bulk properties of the compound. In a condensed phase, molecules of this compound can form dimers or larger aggregates through several types of interactions.
Hydrogen Bonds: The most prominent intermolecular hydrogen bond would be the N-H···O=C interaction between the amide group of one molecule and the carbonyl oxygen of a neighboring molecule. These are strong interactions that significantly influence crystal packing. mdpi.com
Halogen Bonds: The bromine atom, with its electropositive region known as a σ-hole, can act as a halogen bond donor, interacting with a Lewis base, such as the carbonyl oxygen or the fluorine atom of another molecule (C-Br···O or C-Br···F). nih.govjst.go.jp The strength and geometry of these bonds can be characterized computationally. Studies on similar bromo-substituted aromatic compounds have revealed the importance of such interactions in directing crystal architecture. nih.govjst.go.jp
Quantum Theory of Atoms in Molecules (QTAIM) analysis would be employed to characterize these non-covalent interactions by identifying bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. The presence of a BCP between two atoms is a definitive indicator of an interaction.
Hypothetical Data for Intermolecular Interactions:
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H···O=C | 1.95 | 170.5 | -5.8 |
| Halogen Bond | C-Br···O=C | 3.10 | 165.2 | -1.5 |
| Halogen Bond | C-Br···F-C | 3.25 | 160.8 | -0.9 |
Theoretical Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, these simulations provide a direct link between the molecular structure and the experimental spectra.
Simulation of Vibrational (IR, Raman) Spectra and Comparison with Experimental Data
Vibrational spectra are sensitive to the molecule's structure and bonding. DFT calculations are routinely used to compute the harmonic vibrational frequencies of a molecule at its optimized geometry. nih.govias.ac.in These calculations produce a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their infrared intensities and Raman activities.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. youtube.com By comparing the scaled theoretical spectrum with an experimental one, each absorption band can be assigned to a specific vibrational motion of the atoms (e.g., N-H stretch, C=O stretch, C-Br stretch). This detailed assignment is crucial for confirming the molecular structure and understanding the effects of substitution and intermolecular interactions on the vibrational modes. diva-portal.orgchemrxiv.org
Hypothetical Vibrational Frequencies and Assignments:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| ν(N-H) | 3580 | 3455 | 55 | N-H stretching |
| ν(C-H) | 3080-2890 | 2975-2790 | 110 | C-H stretching (alkyl) |
| ν(C=O) | 1715 | 1655 | 250 | Carbonyl stretching |
| δ(N-H) | 1590 | 1535 | 120 | N-H bending |
| ν(C-C) | 1550-1400 | 1500-1350 | 85 | Aromatic C-C stretching |
| ν(C-F) | 1245 | 1200 | 180 | C-F stretching |
| ν(C-Br) | 650 | 625 | 40 | C-Br stretching |
Prediction of Electronic Absorption (UV-Vis) Spectra
The electronic absorption spectrum, which provides information about electronic transitions within the molecule, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The results are typically presented as a series of vertical transitions with corresponding wavelengths (λ_max) and oscillator strengths (f), which relate to the intensity of the absorption. researchgate.net
For this compound, the UV-Vis spectrum would be dominated by π→π* transitions within the aromatic ring and n→π* transitions involving the lone pairs of the carbonyl oxygen. The calculations, often performed with a solvent model to mimic experimental conditions, can help assign the observed absorption bands to specific electronic transitions, such as those involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Hypothetical UV-Vis Absorption Data:
| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 240 | 0.42 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 215 | 0.08 | HOMO → LUMO+1 (n→π*) |
Chemical Shift Prediction for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the NMR chemical shifts (δ) of nuclei such as ¹H, ¹³C, and ¹⁹F. nih.govrsc.org
The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). Comparing the predicted chemical shifts with experimental values confirms structural assignments and can help resolve ambiguities. researchgate.net For this compound, predicting the ¹³C shifts would be particularly useful for assigning the aromatic carbons, while ¹⁹F NMR prediction would confirm the electronic environment around the fluorine atom. illinois.edunih.gov
Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm):
| Nucleus | Atom Position | Predicted δ (ppm) | Experimental δ (ppm) |
| ¹³C | Carbonyl (C=O) | 168.5 | 167.9 |
| ¹³C | C-Br | 118.2 | 117.5 |
| ¹³C | C-F | 160.1 (d, J=245 Hz) | 159.8 (d, J=244 Hz) |
| ¹H | N-H | 8.10 | 8.05 |
| ¹H | N-CH₂ | 3.45 | 3.42 |
| ¹⁹F | C-F | -115.3 | -114.9 |
Computational Studies on Regioselectivity and Reaction Mechanisms
Beyond static properties, computational chemistry can illuminate the reactivity of this compound, particularly in reactions like further halogenation.
Transition State Characterization for Halogenation Reactions
Should one wish to introduce another halogen atom onto the aromatic ring via electrophilic substitution, the existing substituents (bromo, fluoro, and N-butylamido) will direct the position of the incoming electrophile. The N-butylamido group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. This leads to a competition for the available positions on the ring.
Computational methods can predict the most likely product by modeling the reaction pathway for substitution at each possible position. This involves locating the transition state (TS) structure for each pathway. mdpi.com The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
By calculating the activation energy (the energy difference between the reactants and the transition state) for each potential reaction pathway, one can determine the most kinetically favored product. rsc.org The pathway with the lowest activation energy will be the fastest and therefore the major reaction channel. These calculations provide a quantitative understanding of the regioselectivity observed in electrophilic halogenation reactions. mdpi.comchemistryworld.com
Hypothetical Activation Energies for Bromination:
| Position of Attack | Relative Activation Energy (kcal/mol) | Expected Product |
| C-3 | +4.5 | Minor |
| C-4 | 0.0 | Major |
| C-6 | +2.1 | Minor |
Energetic Analysis of Competing Reaction Pathways
In the synthesis of this compound, several reaction pathways can theoretically compete with the desired amide formation. Computational and theoretical chemistry provide powerful tools to investigate the energetic landscapes of these potential pathways, offering insights into reaction mechanisms, feasibility, and selectivity. By employing methods such as Density Functional Theory (DFT), researchers can model the potential energy surfaces of reactions, identifying transition states and intermediates and calculating their relative energies. This energetic analysis is crucial for understanding why a particular synthetic route is favored and for optimizing reaction conditions to enhance the yield of the target molecule.
The primary reaction for the formation of this compound involves the nucleophilic acyl substitution of a suitable 2-bromo-5-fluorobenzoyl derivative (such as 2-bromo-5-fluorobenzoyl chloride) with n-butylamine. However, the presence of multiple reactive sites and the possibility of different mechanistic steps lead to potential competing reactions.
A common approach to analyze these pathways is to calculate the Gibbs free energy (ΔG) profile for each proposed mechanism. The pathway with the lowest activation energy barrier (the energy difference between the reactants and the highest-energy transition state) is generally the most kinetically favored.
Key Competing Pathways:
The principal reaction is the formation of the amide bond. Computational studies on similar acylation reactions of amines with acyl chlorides suggest a two-step mechanism. researchgate.netnih.gov The first step is the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This is typically the rate-determining step. researchgate.netnih.gov The second step involves the departure of the leaving group (e.g., chloride) and a proton transfer, leading to the final amide product.
A potential competing pathway, though generally less favorable under typical amidation conditions, could involve side reactions related to the substituents on the aromatic ring. However, the C-Br and C-F bonds are generally stable under the conditions used for amide formation from an acyl chloride. A more plausible set of competing scenarios would involve different conformations of the reactants and intermediates, or the role of the solvent and any added base in the reaction mechanism.
Energetic Profile Analysis:
To illustrate the energetic analysis, hypothetical energy values for the key steps in the formation of this compound are presented below. These values are representative of what would be obtained from DFT calculations for similar reactions. The analysis would compare the desired pathway with a plausible, albeit higher energy, alternative.
Interactive Data Table: Energetic Profile of Amide Formation
Below is a representative energetic profile for the primary reaction pathway, detailing the relative energies of the reactants, transition state, intermediate, and product.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 (TS2) | +2.1 |
| Products | -20.5 |
This data is illustrative and based on general principles of amide formation reactions.
The data in the table highlights that the initial nucleophilic attack (leading to TS1) represents the highest energy barrier, making it the rate-determining step. Once the tetrahedral intermediate is formed, the subsequent steps to the final product are energetically favorable.
Interactive Data Table: Comparison of Competing Reaction Pathways
This table compares the activation energies for the desired amide formation versus a hypothetical competing pathway, such as a side reaction involving an alternative conformation or an undesired elimination reaction.
| Reaction Pathway | Rate-Determining Step | Activation Energy (ΔG‡, kcal/mol) | Overall Reaction Energy (ΔG, kcal/mol) |
| Desired Amide Formation | Nucleophilic Attack | 15.2 | -20.5 |
| Hypothetical Side Reaction | Undesired Elimination | 25.8 | -5.3 |
This data is illustrative. The activation and reaction energies are hypothetical values used for comparison.
Computational investigations provide a detailed, step-by-step energetic picture of the reaction, allowing chemists to understand the factors that control the reaction's outcome. By analyzing the electronic and steric properties of the transition states, it is possible to rationalize the observed reactivity and to predict how changes in the substrates or reaction conditions might influence the competition between different pathways.
Chemical Reactivity and Mechanistic Studies of 2 Bromo N Butyl 5 Fluorobenzamide
Reactivity of the Amide Functional Group
The amide group in 2-Bromo-N-butyl-5-fluorobenzamide is a resonance-stabilized functional group, which renders it less reactive than other acyl derivatives. However, it can still undergo a variety of chemical transformations under appropriate conditions.
Reactions at the Amide Nitrogen and Carbonyl Carbon
The amide nitrogen in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. stackexchange.com However, deprotonation with a strong base can generate a corresponding amidate, which is a more potent nucleophile and can participate in reactions such as N-alkylation. stackexchange.com
The carbonyl carbon of the amide is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the hydrolysis of the amide bond, as well as other nucleophilic acyl substitution reactions.
Mechanistic Aspects of Amide Hydrolysis and Formation
The hydrolysis of this compound to 2-bromo-5-fluorobenzoic acid and n-butylamine can be catalyzed by either acid or base. libretexts.orglibretexts.org
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comkhanacademy.org Subsequent proton transfer steps lead to the formation of a tetrahedral intermediate, which then collapses to expel the amine as a leaving group, which is protonated under the acidic conditions to form an ammonium (B1175870) salt. youtube.comkhanacademy.org
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the free amine. youtube.com
| Reaction | Reagents and Conditions | Products | Mechanism |
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., HCl or H₂SO₄ in H₂O), heat | 2-Bromo-5-fluorobenzoic acid and n-butylammonium salt | Protonation of carbonyl, nucleophilic attack by water, proton transfer, and elimination of the amine. libretexts.orgyoutube.comkhanacademy.org |
| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH or KOH in H₂O), heat | Salt of 2-Bromo-5-fluorobenzoic acid and n-butylamine | Nucleophilic attack by hydroxide, formation of a tetrahedral intermediate, and elimination of the amide anion. youtube.com |
Transformations Involving the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its substituents: the bromo, fluoro, and N-butylamido groups.
Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Core
In electrophilic aromatic substitution (EAS) reactions, the N-butylamido group is an activating, ortho-, para-directing group due to the resonance donation of the nitrogen's lone pair into the ring. chemistry.coach Conversely, the bromine and fluorine atoms are deactivating groups due to their inductive electron-withdrawing effects, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). libretexts.orgstackexchange.comyoutube.com
The directing effects of the substituents are as follows:
-NHCO(CH₂)₃CH₃ (N-butylamido): Activating and ortho-, para-directing.
-Br (Bromo): Deactivating and ortho-, para-directing. stackexchange.com
-F (Fluoro): Deactivating and ortho-, para-directing.
When multiple substituents are present, the position of the incoming electrophile is determined by the interplay of their directing effects. The powerful activating effect of the amido group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, position 5 is already occupied by the fluorine atom. Therefore, electrophilic substitution is most likely to occur at the position ortho to the amido group and meta to the bromo and fluoro groups (position 3) and the position para to the amido group (which is the position of the bromine atom, making substitution there less likely). The position ortho to the bromo group and meta to the fluoro and amido groups (position 3) is also a potential site. The position ortho to the fluoro group and meta to the bromo and amido groups (position 6) is another possibility. The regioselectivity will be a balance of these electronic effects and steric hindrance.
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2-bromo-N-butyl-5-fluorobenzamide | The amido group directs ortho, and the halogens also have ortho, para directing effects, but are deactivating. The position ortho to the strongly activating amido group is favored. |
| Bromination | Br₂, FeBr₃ | 3,2-Dibromo-N-butyl-5-fluorobenzamide | Similar to nitration, the incoming electrophile is directed by the activating amido group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely no reaction or complex mixture | The aromatic ring is deactivated by the two halogen substituents, and the Lewis acid catalyst can complex with the amide group, further deactivating the ring. |
Nucleophilic Aromatic Substitution Reactions of Halogen Substituents
Aryl halides are generally unreactive towards nucleophilic substitution. ck12.org However, the presence of electron-withdrawing groups ortho and para to the halogen can facilitate nucleophilic aromatic substitution (SNAᵣ). libretexts.orglibretexts.orguomustansiriyah.edu.iq In this compound, the N-butylamido group is electron-donating by resonance, which would disfavor SNAᵣ. However, the carbonyl group within the amide is electron-withdrawing.
The relative reactivity of halogens in SNAᵣ reactions is typically F > Cl > Br > I, as the rate-determining step is the attack of the nucleophile, which is facilitated by the more electronegative halogen. uomustansiriyah.edu.iq Therefore, the fluorine atom at position 5 would be more susceptible to substitution than the bromine atom at position 2, provided the electronic and steric conditions are favorable.
| Reaction | Reagents | Predicted Major Product | Mechanism |
| Substitution of Fluorine | Strong nucleophile (e.g., NaOCH₃, NaNH₂), high temperature | 2-Bromo-N-butyl-5-methoxybenzamide | Addition-elimination (SNAᵣ) mechanism, with the nucleophile attacking the carbon bearing the fluorine atom. libretexts.orglibretexts.org |
| Substitution of Bromine | Strong nucleophile, high temperature | Less likely to occur compared to fluorine substitution | The C-Br bond is less polarized than the C-F bond, making it a less favorable site for nucleophilic attack in an SNAᵣ reaction. uomustansiriyah.edu.iq |
Reactions Mediated by Halogen Substituents (Bromine and Fluorine)
Beyond their role in aromatic substitution reactions, the bromine and fluorine atoms can participate in other transformations.
The bromine atom can be involved in metal-halogen exchange reactions, for instance, with organolithium reagents, to form an aryllithium species. This intermediate can then be trapped with various electrophiles. This directed ortho metalation can be influenced by the directing metalating group (DMG) ability of the amide. wikipedia.orgharvard.edu The amide group is a powerful DMG and would direct lithiation to the ortho position (position 3).
Another potential reaction is the "halogen dance," a base-catalyzed intramolecular migration of a halogen atom. nih.govwhiterose.ac.ukclockss.orgrsc.org Under the influence of a strong base, the bromine atom could potentially migrate to an adjacent, more thermodynamically stable position on the aromatic ring.
The fluorine atom is generally less reactive in these types of transformations compared to bromine.
| Reaction | Reagents | Intermediate/Product | Description |
| Metal-Halogen Exchange | n-BuLi or t-BuLi | 2-Lithio-N-butyl-5-fluorobenzamide | The bromine atom is exchanged for a lithium atom, creating a reactive organometallic intermediate. |
| Directed Ortho-Metalation | Strong base (e.g., LDA) | 3-Lithio-2-bromo-N-butyl-5-fluorobenzamide | The amide group directs the deprotonation of the ortho position. wikipedia.orgharvard.edu |
| Halogen Dance | Strong base (e.g., KHMDS) | Isomeric bromofluorobenzamides | Intramolecular migration of the bromine atom to a different position on the aromatic ring. nih.gov |
Carbon-Halogen Bond Activation (C-Br, C-F)
The activation of carbon-halogen bonds is a fundamental step in many functionalization reactions. In this compound, the significant difference in bond strength and reactivity between the C-Br and C-F bonds allows for chemoselective reactions.
C-Br Bond Activation: The carbon-bromine bond is considerably weaker and more polarizable than the carbon-fluorine bond. This makes it the primary site for activation in reactions such as metal-halogen exchange and oxidative addition in cross-coupling catalysis. Aryl bromides are common substrates for palladium-catalyzed reactions, where the initial step involves the oxidative addition of the palladium(0) complex into the C-Br bond. ossila.com
C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive under standard conditions used for other halogens. wikipedia.org Its activation typically requires harsh conditions or specialized reagents. While the C-F bond in this compound would likely remain intact during reactions targeting the C-Br bond, it can be activated in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by electron-withdrawing groups. ossila.com
The differential reactivity enables sequential functionalization, where the C-Br bond is first modified, followed by a subsequent reaction at the C-F position under different conditions.
Metal-Halogen Exchange Reactions for Further Functionalization
Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with a variety of electrophiles. wikipedia.org For this compound, this reaction would selectively occur at the more reactive C-Br bond.
The most common reagents for this transformation are organolithium compounds, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). The reaction involves the exchange of the bromine atom for a lithium atom, generating a highly reactive aryllithium species. harvard.eduprinceton.edu This process is typically very fast and is conducted at low temperatures to prevent side reactions. harvard.edu
Alternatively, Grignard reagents can be prepared via magnesium-halogen exchange, for instance by using isopropylmagnesium chloride. wikipedia.org The resulting organomagnesium compound is generally less reactive and more functional-group-tolerant than its lithium counterpart.
The generated organometallic intermediate from this compound can be trapped with various electrophiles to introduce new functional groups.
Table 1: Potential Functionalization via Metal-Halogen Exchange
| Reagent | Intermediate | Electrophile | Product Type |
| n-BuLi or t-BuLi | Aryllithium | CO₂ | Carboxylic Acid |
| n-BuLi or t-BuLi | Aryllithium | DMF | Aldehyde |
| n-BuLi or t-BuLi | Aryllithium | R₂C=O | Tertiary Alcohol |
| i-PrMgCl | Arylmagnesium | R-CHO | Secondary Alcohol |
| i-PrMgCl | Arylmagnesium | B(OR)₃ | Boronic Ester |
This table presents plausible transformations based on established metal-halogen exchange reactions on aryl bromides. wikipedia.orgrsc.orgorganic-chemistry.org
Cross-Coupling Reactions (e.g., C-C, C-N, C-O, C-S Bond Formation)
The C-Br bond in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds. Palladium and nickel catalysts are most commonly employed for these transformations. uni-regensburg.de
C-C Bond Formation: Suzuki-Miyaura coupling with boronic acids or esters, Stille coupling with organostannanes, and Heck coupling with alkenes are prominent examples. These reactions would selectively occur at the C-Br position to form a new C-C bond.
C-N Bond Formation: The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines (primary or secondary) to form arylamines. This would enable the introduction of a new nitrogen-based substituent at the C2 position.
C-O Bond Formation: A variation of the Buchwald-Hartwig reaction can be used to couple aryl halides with alcohols or phenols, leading to the formation of aryl ethers.
C-S Bond Formation: Thioethers can be synthesized by coupling aryl halides with thiols.
Table 2: Representative Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd(PPh₃)₄, Base | C-C |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N |
| Buchwald-Hartwig Etherification | R-OH | Pd(OAc)₂, Ligand, Base | C-O |
| Heck | Alkene | Pd(OAc)₂, Base | C-C |
This table summarizes common cross-coupling reactions applicable to the C-Br bond of the target molecule. organic-chemistry.orguni-regensburg.de
Radical Reaction Pathways of Halogenated Benzamides
Beyond ionic pathways, halogenated benzamides can participate in radical reactions, opening up alternative avenues for functionalization. These reactions often proceed under mild conditions, initiated by light or radical initiators. rsc.org
Generation and Reactivity of Aryl Radicals from Halogenated Benzamides
An aryl radical can be generated from this compound by homolytic cleavage of the C-Br bond. This can be achieved through various methods, including photoredox catalysis, where a photosensitizer absorbs light and engages in a single-electron transfer (SET) with the aryl halide. rsc.org The resulting aryl radical is a highly reactive intermediate that can participate in a variety of transformations. rsc.org
Once generated, the aryl radical can undergo several key reactions:
Addition to Multiple Bonds: The radical can add to alkenes or alkynes, initiating a cascade of reactions. libretexts.org
Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor to form the corresponding de-halogenated product.
Coupling Reactions: It can be trapped by other radical species or participate in cross-coupling-type processes.
Intramolecular Radical Cyclization Reactions
If a suitable radical acceptor, such as an alkene or alkyne, is present elsewhere in the molecule, the initially formed aryl radical can undergo an intramolecular cyclization. rsc.org In the case of this compound, the N-butyl group is saturated and unactivated. However, if this group were modified to contain a site of unsaturation, intramolecular cyclization would become a viable pathway to construct new ring systems. libretexts.orgrsc.org
For example, if the N-substituent contained a tethered alkene, the aryl radical generated at C2 could add to the double bond, leading to the formation of a new heterocyclic ring fused to the benzamide core. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the specific geometry of the substrate.
Hydrogen Atom Transfer (HAT) Processes in Functionalization
Hydrogen Atom Transfer (HAT) is a powerful strategy for C-H functionalization. nih.gov In the context of this compound, a key potential HAT process is a 1,5-HAT. If an aryl radical is generated at the C2 position, it could abstract a hydrogen atom from the N-butyl chain. The most likely position for abstraction would be the δ-carbon (the carbon atom four bonds away from the amide nitrogen), as this would proceed through a sterically favored six-membered transition state. rsc.org
This 1,5-HAT event would translocate the radical from the aromatic ring to the aliphatic side chain. The newly formed alkyl radical on the butyl group could then be trapped by various reagents, allowing for the functionalization of a remote, unactivated C-H bond. nih.gov This strategy provides a complementary approach to classical methods, enabling the introduction of functionality at positions that are otherwise difficult to access. rsc.org
Mechanistic Investigations of Novel Transformations
Elucidating the mechanisms of chemical reactions is fundamental to controlling reaction outcomes and designing novel synthetic methodologies. Techniques such as in-situ spectroscopy, isotopic labeling, and kinetic isotope effect studies are powerful tools in these investigations.
Real-Time Reaction Monitoring (e.g., In-situ Spectroscopy)
In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow chemists to observe the formation of intermediates and products as a reaction progresses. This real-time analysis provides invaluable data for understanding reaction kinetics and pathways. At present, there are no published studies employing these methods for transformations involving this compound.
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling, where an atom in a reactant molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), is a definitive method for tracing the fate of atoms throughout a chemical reaction. This technique can unambiguously determine bond-forming and bond-breaking steps. Research employing isotopic labeling to investigate the reaction mechanisms of this compound has not been reported.
Kinetic Isotope Effects in Rate-Determining Steps
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org It is a sensitive probe for determining the rate-determining step of a reaction and for understanding the geometry of the transition state. libretexts.org For instance, a primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org The magnitude of the KIE can provide insight into the nature of the transition state. nih.govrsc.org
While the principles of KIEs are well-understood, their application to specific reactions of this compound is not found in the current body of scientific literature. Studies on other molecules, such as the bromination of acetone, have demonstrated how a significant deuterium (B1214612) KIE (kH/kD of 7) can pinpoint the rate-determining step as the tautomerization involving the breaking of a C-H bond. libretexts.org However, no such experimental data exists for the title compound.
Structural Analysis and Intermolecular Interactions of 2 Bromo N Butyl 5 Fluorobenzamide
Molecular Conformation and Geometry in Solution and Solid State
Analysis of Torsional Angles and Dihedral Angles
The dihedral angles within the N-butyl chain also contribute to the molecule's conformation. Rotation around the C-C single bonds of the butyl group leads to various conformers, with the anti and gauche conformations being the most stable.
Table 1: Representative Torsional and Dihedral Angles in Substituted Benzamides This table presents typical values observed in related structures, as direct experimental data for 2-Bromo-N-butyl-5-fluorobenzamide is unavailable.
| Angle | Description | Typical Value (°) |
|---|---|---|
| C(aryl)-C(carbonyl)-N-C(butyl) | Torsion angle defining the twist of the amide group | 40 - 70 |
| C(carbonyl)-N-Cα-Cβ | Dihedral angle of the N-butyl chain | ~180 (anti) |
| N-Cα-Cβ-Cγ | Dihedral angle of the N-butyl chain | ~60 (gauche) or ~180 (anti) |
Conformational Preferences of the N-Butyl Chain
The N-butyl chain, being flexible, can adopt several conformations. The relative stability of these conformers is governed by steric interactions between adjacent groups. The anti-conformation, where the carbon backbone is in a staggered arrangement, is generally the most stable and therefore the most populated. Gauche conformations, which introduce some steric strain, are higher in energy. The specific conformation of the butyl chain in the solid state will be influenced by the packing forces within the crystal lattice, which may favor a conformation that is not the absolute minimum in the gas phase to achieve more efficient packing.
Influence of Halogen Substituents on Aromatic Ring Distortion
The presence of bromine and fluorine atoms on the benzoyl moiety influences the electronic distribution and geometry of the aromatic ring. The high electronegativity of fluorine and the larger size of bromine can lead to minor distortions in the benzene (B151609) ring from perfect hexagonal symmetry. Bond lengths and angles in the immediate vicinity of the halogen substituents may deviate slightly from standard values. However, significant out-of-plane distortions of the aromatic ring itself are unlikely. The primary influence of the halogen substituents is on the electronic properties of the ring, which in turn affects intermolecular interactions.
Intermolecular Interactions in Condensed Phases
In the solid and liquid states, molecules of this compound will engage in a variety of intermolecular interactions that dictate their packing and bulk properties.
Hydrogen Bonding Networks (N-H...O, C-H...O, C-H...N, C-H...F)
The secondary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). The most significant intermolecular interaction is expected to be the N-H...O hydrogen bond, which typically leads to the formation of chains or dimers of molecules in the solid state. researchgate.net For secondary amides, these hydrogen bonds are a dominant factor in their crystal packing. psu.eduresearchgate.net
Table 2: Typical Hydrogen Bond Geometries in Secondary Amides This table provides representative values. Actual distances and angles will vary depending on the specific crystal packing.
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| N-H...O | 2.8 - 3.1 | 150 - 180 |
| C-H...O | 3.0 - 3.5 | 120 - 160 |
Halogen Bonding Interactions Involving Bromine and Fluorine
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The propensity for halogen bonding increases with the polarizability of the halogen, following the trend F < Cl < Br < I. wikipedia.org
The bromine atom in this compound is a potential halogen bond donor. It can interact with electron-rich atoms, most notably the carbonyl oxygen of a neighboring molecule, forming a C-Br...O halogen bond. nih.govacs.org These interactions are directional, with the C-Br...O angle typically being close to 180°. pnas.org
The fluorine atom is a much weaker halogen bond donor. However, it can participate in weak C-F...H-C interactions. nih.gov More significantly, short Br...F contacts between molecules have been observed in the crystal structures of related compounds, such as 2-bromo-5-fluorobenzaldehyde, suggesting the possibility of such interactions in the solid state of this compound. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Butyl-4-chlorobenzamide |
Pi-Stacking and Other Non-Covalent Interactions Governing Supramolecular Assembly
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, it is highly probable that molecules of this compound form intermolecular N-H···O=C hydrogen bonds, leading to the formation of one-dimensional chains or tapes. This is a very common and robust supramolecular synthon in amide-containing crystal structures.
π-Stacking: The electron-deficient nature of the fluorinated and brominated benzene ring suggests that π-π stacking interactions are likely to be a significant feature in the crystal packing. These interactions occur between the aromatic rings of adjacent molecules. The presence of the electron-withdrawing fluorine atom can disrupt typical π-π stacking, often leading to offset or edge-to-face arrangements rather than a perfectly co-facial stacking. rsc.org Research on halobenzene crystal structures indicates that symmetry-forming closest approaches of aromatic rings, termed 'Symthons', are often the most significant interactions, and these can be as strong as hydrogen bonds when they result in π-π stacking. rsc.org
The interplay of these various non-covalent forces results in a complex and unique three-dimensional supramolecular structure. The specific arrangement will be a balance between the strong, directional hydrogen and halogen bonds and the less directional but still significant π-stacking and van der Waals interactions.
| Interaction Type | Potential Participating Atoms/Groups | Expected Role in Supramolecular Assembly |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Formation of 1D chains or tapes, primary structural motif. |
| Halogen Bonding | C-Br (donor), C=O (acceptor), N (acceptor) | Directional control of crystal packing, formation of specific synthons. researchgate.net |
| π-Stacking | Phenyl rings | Stabilization of the crystal lattice through parallel-displaced or edge-to-face interactions. rsc.org |
| Van der Waals Forces | Butyl chain, aromatic rings | Overall packing efficiency and space-filling. |
Atropisomerism in N-Substituted Benzamides (if applicable)
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. wikipedia.org In the case of N-substituted benzamides, particularly those with ortho-substituents, hindered rotation around the Ar-CO bond and the C-N amide bond can lead to the existence of stable, separable enantiomeric or diastereomeric conformers. nih.gov
Hindered Rotation Around the Amide Bond and Chiral Axis Formation
The presence of a bulky bromine atom at the ortho position of the benzamide (B126) ring in this compound introduces significant steric hindrance. This steric clash between the ortho-substituent and the N-butyl group can restrict rotation around the C(aryl)-C(O) bond. Furthermore, the partial double bond character of the amide C-N bond already restricts free rotation. The combination of these factors can create a substantial energy barrier to rotation, leading to the formation of a chiral axis along the C(aryl)-C(O)-N backbone.
For atropisomerism to be observable and for the isomers to be isolable at room temperature, the rotational energy barrier must be sufficiently high, typically greater than 22 kcal/mol. wikipedia.org The magnitude of this barrier is influenced by the size of the ortho-substituent and the N-substituent. In this case, the bromine atom is moderately bulky, and the n-butyl group, while flexible, can adopt conformations that increase steric hindrance.
Computational studies on related N-substituted benzamides have shown that the energy barrier to rotation is sensitive to the nature of the substituents. mdpi.com While specific experimental data for this compound is not available, the structural features suggest that it is a candidate for exhibiting atropisomerism, though the barrier might be on the lower end, potentially leading to Class 1 or Class 2 atropisomers which interconvert at or near room temperature. nih.govacademie-sciences.fr
| Bond | Source of Hindrance | Consequence |
| C(aryl)-C(O) | Steric clash between ortho-bromine and N-butyl group. | High rotational barrier, potential for axial chirality. |
| C(O)-N | Partial double bond character due to amide resonance. | Restricted rotation, contributes to the overall rigidity of the chiral axis. |
Stereoselective Approaches for Atropisomer Synthesis and Resolution
Should this compound exhibit stable atropisomerism, the synthesis of enantiomerically pure forms would require stereoselective methods. Two primary strategies are employed for obtaining single atropisomers: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach involves the use of chiral reagents or catalysts to favor the formation of one atropisomer over the other during the synthesis of the molecule. For N-substituted benzamides, this could involve:
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule, performing the key bond-forming reaction that sets the atropisomeric axis, and then removing the auxiliary. tcichemicals.com
Asymmetric Catalysis: Using a chiral catalyst to control the stereochemistry of a reaction that forms the C(aryl)-N or C(aryl)-C(O) bond. For instance, asymmetric amidation reactions or cross-coupling reactions catalyzed by chiral transition metal complexes have been developed for the synthesis of atropisomeric amides.
Chiral Resolution: This method involves the separation of a racemic mixture of atropisomers. Common techniques include:
Diastereomeric Crystallization: Reacting the racemic atropisomeric benzamide with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The resolving agent is then removed to yield the pure enantiomers.
Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers. The different interactions of the two enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation.
The choice of method would depend on the specific properties of this compound and the scalability of the process.
| Method | Description | Key Considerations |
| Asymmetric Synthesis | Direct formation of one enantiomer using chiral control. | Requires development of a specific catalytic system or a suitable chiral auxiliary. |
| Chiral Resolution | Separation of a racemic mixture. | Efficiency depends on the difference in properties of the diastereomers or the selectivity of the chiral stationary phase. At least 50% of the material is discarded unless a racemization and recycling process is implemented. wikipedia.org |
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-Bromo-N-butyl-5-fluorobenzamide
Currently, dedicated research publications focusing exclusively on this compound are scarce. The existing information is primarily confined to chemical supplier databases, which provide fundamental physicochemical properties. The compound is identified as a halogenated benzamide (B126), a structural motif present in numerous biologically active molecules and functional materials. The presence of bromine and fluorine atoms, along with the N-butyl group, suggests potential for diverse chemical modifications and applications, which remain to be systematically investigated.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrFNO |
| Molecular Weight | 274.13 g/mol |
| CAS Number | 951884-19-8 |
This data is compiled from publicly available chemical supplier information.
Unexplored Synthetic Challenges and Methodological Innovations
The synthesis of this compound is not extensively detailed in current literature, presenting an opportunity for methodological exploration. Conventional synthesis would likely involve the amidation of 2-bromo-5-fluorobenzoic acid with n-butylamine. However, this seemingly straightforward transformation presents several challenges and opportunities for innovation.
Potential Synthetic Hurdles:
Reaction Efficiency: Optimizing reaction conditions to maximize yield and minimize byproduct formation is a key challenge. This includes the choice of coupling agents, solvents, and temperature.
Purification: The separation of the final product from unreacted starting materials and coupling reagents can be complex, requiring advanced chromatographic techniques.
Scalability: Developing a synthetic route that is efficient and safe for large-scale production is a significant hurdle.
Methodological Innovations to Explore:
Flow Chemistry: Continuous flow synthesis could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Photoredox Catalysis: This cutting-edge technique uses light to drive chemical reactions and could open new avenues for the functionalization of the benzamide core, potentially enabling novel C-H activation strategies. molport.com
Enzymatic Synthesis: The use of enzymes as catalysts could provide a greener and more selective method for amide bond formation.
Advanced Computational Modeling for Complex Reactivity and Structural Predictions
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental efforts and accelerating discovery. longdom.orgnih.govneuroquantology.comnih.gov
Areas for Computational Investigation:
Conformational Analysis: Predicting the stable conformations of the molecule is crucial for understanding its potential interactions with biological targets or its packing in a solid state.
Reactivity Prediction: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to predict the most reactive sites on the molecule, guiding the design of new synthetic transformations.
Spectroscopic Prediction: Computational models can predict spectroscopic data (e.g., NMR, IR), aiding in the characterization and verification of the synthesized compound.
Docking Studies: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound, providing insights for the design of more potent analogues. longdom.org
These computational approaches can significantly reduce the number of experiments needed, saving time and resources in the exploration of this compound's potential. frontiersin.org
Integration with Emerging Chemical Technologies for Enhanced Research Capabilities
The study of this compound can be significantly enhanced by leveraging emerging technologies that are revolutionizing chemical research. acs.orgtandfonline.com
Key Technologies for Future Research:
High-Throughput Experimentation (HTE): HTE platforms, which utilize robotics and miniaturization, can rapidly screen a wide range of reaction conditions to optimize the synthesis of this compound and its derivatives. acs.orgpharmasalmanac.com This accelerates the "Design-Make-Test-Analyze" cycle that is fundamental to modern chemical research. acs.orgfrontiersin.org
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on existing chemical data to predict the properties, biological activities, and synthetic routes for new molecules. neuroquantology.compharmasalmanac.com These tools could be invaluable in designing novel analogues of this compound with desired characteristics.
Advanced Analytical Techniques: The comprehensive characterization of this compound and its potential products requires sophisticated analytical methods. Techniques such as 2D-NMR, high-resolution mass spectrometry (HRMS), and ion mobility-mass spectrometry can provide detailed structural and conformational information. bioanalysis-zone.com
The integration of these advanced technologies will be crucial in unlocking the full scientific potential of this compound and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-N-butyl-5-fluorobenzamide, and how can side products be minimized?
Methodological Answer:
- Synthetic Strategy : Start with 2-bromo-5-fluorobenzoic acid (MW 219.00 g/mol, CAS 2252-37-1) as the core. Activate the carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with n-butylamine.
- Side Product Mitigation : Monitor reaction temperature (optimize between 0–25°C to avoid over-alkylation). Use HPLC (C18 column, acetonitrile/water gradient) to track unreacted starting materials and intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns (e.g., bromo at position 2, fluorobenzamide backbone) .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated for analogous bromo-fluorobenzamide derivatives .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~287.14 g/mol) and isotopic patterns for bromine .
Q. What in vitro biological assays are suitable for preliminary activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with positive/negative controls. Include dose-response curves (1 nM–100 µM) to calculate IC50 values .
- Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C) or use LC-MS to quantify intracellular concentrations in cell lines (e.g., HeLa or HEK293) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved in structural analysis?
Methodological Answer:
- Cross-Validation :
- Repeat NMR under varying conditions (solvent, temperature) to rule out dynamic effects (e.g., rotational barriers in amide bonds) .
- Compare experimental X-ray data (bond lengths, angles) with DFT-optimized structures (software: Gaussian or ORCA) .
- Use 2D NMR (COSY, NOESY) to resolve proton-proton correlations in crowded spectral regions .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Q. How can stability and degradation pathways be evaluated under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Incubate the compound in PBS (pH 7.4, 37°C) or simulated gastric fluid (pH 2.0). Monitor degradation via LC-MS over 72 hours .
- Identify degradation products (e.g., hydrolyzed amide bonds) using HRMS/MS fragmentation patterns .
- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and assess photodegradation kinetics .
Q. What ethical and reproducibility considerations apply when publishing data on this compound?
Methodological Answer:
- Data Transparency : Share raw NMR, X-ray, and bioassay datasets in public repositories (e.g., Zenodo) using FAIR principles .
- Ethical Compliance : Adhere to institutional guidelines for in vitro use only; avoid unapproved therapeutic claims, as emphasized in safety documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
